molecular formula C8H6ClN3O B15069839 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Cat. No.: B15069839
M. Wt: 195.60 g/mol
InChI Key: LPASOSBSMAGZEG-UHFFFAOYSA-N
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Description

5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is a heterocyclic compound with the molecular formula C8H6ClN3O. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and applications in medicinal chemistry. The presence of a chlorine atom and a carboxamide group in its structure makes it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine derivatives with chloroacetyl chloride, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process often includes chlorination, amination, and cyclization steps, followed by purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

  • 5-Chloro-1H-pyrrolo[3,2-b]pyridine
  • 6-Chloro-1H-pyrrolo[3,2-b]pyridine
  • 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine

Comparison: Compared to these similar compounds, 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is unique due to the presence of the carboxamide group, which can significantly influence its chemical reactivity and biological activity. This functional group allows for additional hydrogen bonding interactions, potentially enhancing its binding affinity to biological targets .

Properties

Molecular Formula

C8H6ClN3O

Molecular Weight

195.60 g/mol

IUPAC Name

5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

InChI

InChI=1S/C8H6ClN3O/c9-4-1-5-6(7(10)13)3-12-8(5)11-2-4/h1-3H,(H2,10,13)(H,11,12)

InChI Key

LPASOSBSMAGZEG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C(=O)N)Cl

Origin of Product

United States

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